Acetaldehyde, 9-acridinylhydrazone
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Overview
Description
Acetaldehyde, 9-acridinylhydrazone is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃. It is known for its unique structure, which includes an acridine moiety linked to an acetaldehyde hydrazone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, 9-acridinylhydrazone typically involves the reaction of acetaldehyde with 9-acridinylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, 9-acridinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include acridine derivatives, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetaldehyde, 9-acridinylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetaldehyde, 9-acridinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetaldehyde, 9-acridinylhydrazone include other hydrazones and acridine derivatives, such as:
- Benzaldehyde, 9-acridinylhydrazone
- Formaldehyde, 9-acridinylhydrazone
- Acetone, 9-acridinylhydrazone .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the reactivity of the acetaldehyde hydrazone group with the unique properties of the acridine moiety.
Properties
CAS No. |
28951-19-1 |
---|---|
Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]acridin-9-amine |
InChI |
InChI=1S/C15H13N3/c1-2-16-18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h2-10H,1H3,(H,17,18)/b16-2+ |
InChI Key |
KTGVIELBHRXJBB-APQPDGGLSA-N |
Isomeric SMILES |
C/C=N/NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Canonical SMILES |
CC=NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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